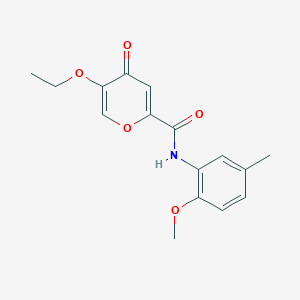
N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
科学的研究の応用
N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-cancer agent, the compound inhibits enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide include other benzothiazole derivatives such as:
- 2-arylbenzothiazoles
- Benzothiazole-2-carboxamides
- Benzothiazole-2-thiols
Uniqueness
What sets this compound apart from other benzothiazole derivatives is its unique combination of a benzothiazole ring with a phenylpropanamide moiety. This structure imparts specific biological activities and chemical reactivity that are not observed in other benzothiazole derivatives .
特性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQFICXJBYWQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
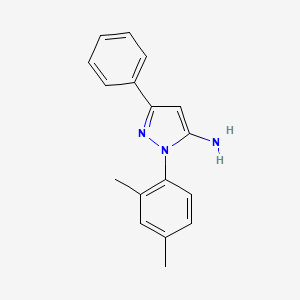
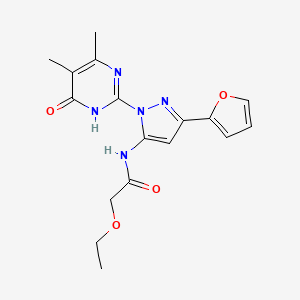
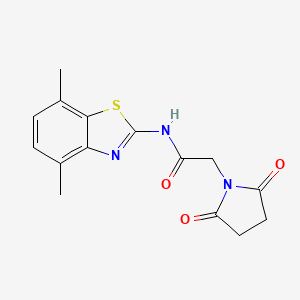
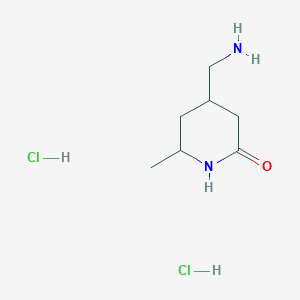
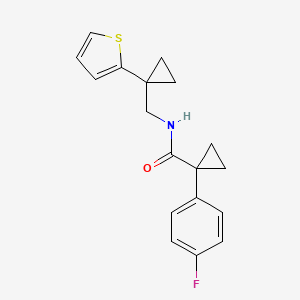
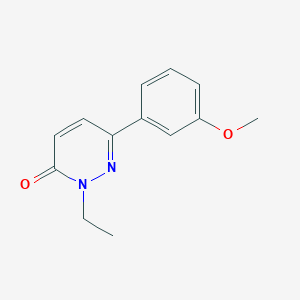
![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)
![N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2531990.png)
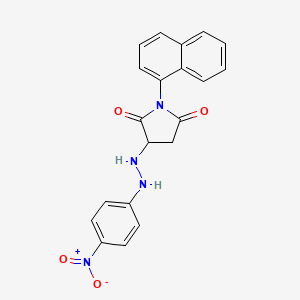
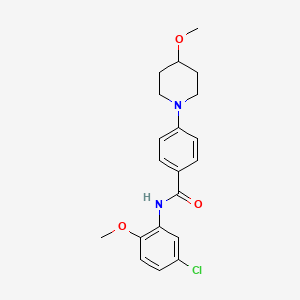
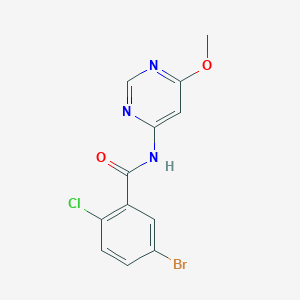
![N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532000.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2532001.png)
